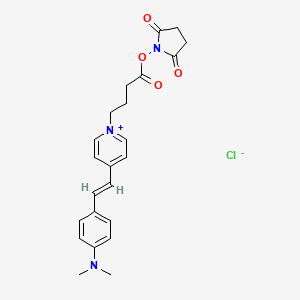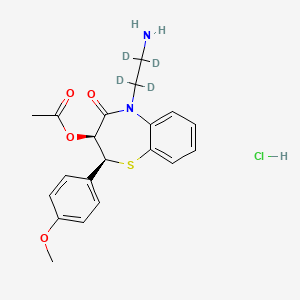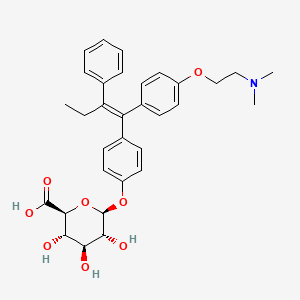
Dihydro Artemisinin Tetrahydrofuran Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions: The reduction of artemisinin can be achieved using sodium borohydride in the presence of boron trifluoride etherate . The tetrahydrofuran ring is introduced through a cyclization reaction, and the final acetylation step is carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Dihydro Artemisinin Tetrahydrofuran Acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly at the acetate group, can lead to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and various bases such as pyridine are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .
科学研究应用
Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a starting material for the synthesis of new artemisinin derivatives with potential therapeutic applications.
作用机制
The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .
相似化合物的比较
Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.
Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.
Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .
属性
IUPAC Name |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIBMLCXHSHGJ-AAAPMNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747641 |
Source


|
| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198817-95-7 |
Source


|
| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
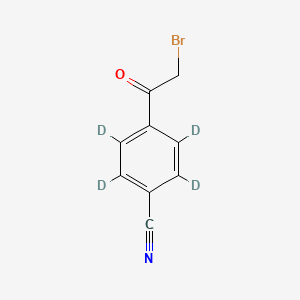
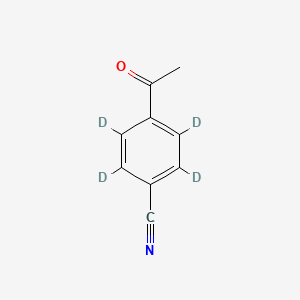
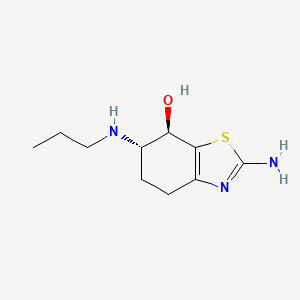
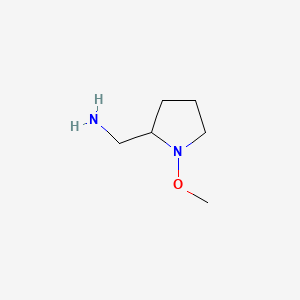

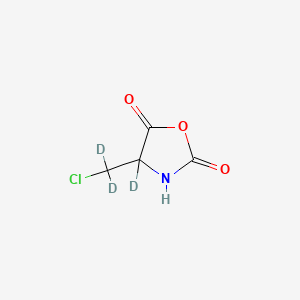
![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
